

# Aganepag Isopropyl molecular structure and properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Aganepag Isopropyl*

Cat. No.: B605230

[Get Quote](#)

## Aganepag Isopropyl: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, in-depth technical information, particularly regarding synthesis, formulation, and detailed clinical trial results for **Aganepag Isopropyl** (also known as AGN-210961), is limited. This guide provides a comprehensive overview of the available data on **Aganepag Isopropyl** and, where specified, uses data from the structurally similar and well-documented selective EP2 agonist, Omidenepag Isopropyl, as a representative example to illustrate the pharmacology and clinical profile of this drug class.

## Core Molecular and Chemical Properties

**Aganepag Isopropyl** is a small molecule that acts as a selective agonist for the prostaglandin E2 (PGE2) receptor subtype 2 (EP2).<sup>[1][2]</sup> It was under investigation for its potential to lower intraocular pressure (IOP) in patients with glaucoma and ocular hypertension.<sup>[3]</sup>

## Molecular Structure

The chemical structure of **Aganepag Isopropyl** is characterized by a pyrrolidine core linked to a thiophene carboxylate and a phenyl group with a hydroxyhexyl side chain.

IUPAC Name: propan-2-yl 5-[3-[(2S)-1-[(1S)-1-hydroxyhexyl]phenyl]-5-oxopyrrolidin-2-yl]propyl]thiophene-2-carboxylate[3]

SMILES: CCCCC--INVALID-LINK--CCCC3=CC=C(S3)C(=O)OC(C)C">C@@@HO[3]

InChI Key: GKRBCKDGBDUAIQ-URXFBBRSA-N

## Physicochemical Properties

| Property          | Value                                             | Source |
|-------------------|---------------------------------------------------|--------|
| Molecular Formula | C <sub>27</sub> H <sub>37</sub> NO <sub>4</sub> S |        |
| Molecular Weight  | 471.7 g/mol                                       |        |
| CAS Number        | 910562-20-8                                       |        |
| Appearance        | Colorless to light yellow oil                     |        |
| Solubility        | Soluble in DMSO ( $\geq$ 200 mg/mL)               |        |

## Mechanism of Action and Signaling Pathway

**Aganepag Isopropyl** is a selective agonist of the prostaglandin E2 receptor subtype 2 (EP2). The EP2 receptor is a G-protein coupled receptor (GPCR) that, upon activation, stimulates the Gs alpha subunit. This initiates a signaling cascade that leads to the production of cyclic adenosine monophosphate (cAMP) by adenylyl cyclase.

In the context of intraocular pressure (IOP) reduction, the activation of EP2 receptors in the trabecular meshwork and ciliary body is thought to increase the outflow of aqueous humor through both the conventional (trabecular) and unconventional (uveoscleral) pathways, thereby lowering IOP.



[Click to download full resolution via product page](#)

### Aganepag Isopropyl Signaling Pathway

## Pharmacokinetics and Metabolism

Detailed pharmacokinetic data for **Aganepag Isopropyl** in humans is not readily available in published literature. However, studies on the similar EP2 agonist, Omidenepag Isopropyl, provide insights into the likely pharmacokinetic profile.

Omidenepag Isopropyl is a prodrug that is rapidly hydrolyzed in the eye to its active metabolite, omidenepag. Following topical administration in humans, the active metabolite reaches maximum plasma concentration (C<sub>max</sub>) in approximately 10-15 minutes, with a short half-life of around 30 minutes. Systemic exposure is low, and there is no evidence of accumulation with repeated dosing.

## Clinical Studies and Efficacy

**Aganepag Isopropyl** was investigated in a Phase 2 clinical trial (NCT01110499) to evaluate its safety and efficacy in patients with glaucoma or ocular hypertension, with Bimatoprost ophthalmic solution as a comparator. However, the detailed results of this trial have not been widely published.

Clinical studies on Omidenepag Isopropyl have demonstrated a significant reduction in IOP in patients with primary open-angle glaucoma and ocular hypertension. The IOP-lowering effect is comparable to that of prostaglandin F2 $\alpha$  analogs, which are a standard of care.

## Safety and Tolerability

The safety and tolerability profile of **Aganepag Isopropyl** has not been extensively detailed in public records. For the class of selective EP2 agonists, common adverse events observed in clinical trials of Omidenepag Isopropyl include conjunctival hyperemia, eye irritation, and blurred vision.

## Synthesis and Formulation

Detailed, publicly accessible protocols for the synthesis and formulation of **Aganepag Isopropyl** are not available. The synthesis of similar complex organic molecules typically involves multi-step synthetic routes. Ophthalmic formulations of such compounds are generally sterile, buffered aqueous solutions or suspensions designed for topical administration to the eye.

## Analytical Methods

Specific analytical methods for the quantification of **Aganepag Isopropyl** in biological matrices or pharmaceutical formulations have not been published. However, standard analytical techniques for small molecules of this nature would include:

- High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detection for separation and quantification.
- Gas Chromatography-Mass Spectrometry (GC-MS) may also be applicable, potentially after derivatization.
- Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy for structural elucidation and identification.

## Example Experimental Workflow for Analytical Method Development



[Click to download full resolution via product page](#)

Analytical Method Development Workflow

## Conclusion

**Aganepag Isopropyl** is a selective EP2 receptor agonist that showed promise as a treatment for elevated intraocular pressure. While specific data on this compound is limited, the broader class of selective EP2 agonists, represented by Omidenepag Isopropyl, has demonstrated a novel mechanism of action for IOP reduction with a generally favorable safety profile. Further research and publication of clinical trial data for **Aganepag Isopropyl** would be necessary to fully elucidate its therapeutic potential.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [nrf.aux.eng.ufl.edu](http://nrf.aux.eng.ufl.edu) [nrf.aux.eng.ufl.edu]
- 2. Efficacy and Patient Tolerability of Omidenepag Isopropyl in the Treatment of Glaucoma and Ocular Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [medchemexpress.com](http://medchemexpress.com) [medchemexpress.com]
- To cite this document: BenchChem. [Aganepag Isopropyl molecular structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b605230#aganepag-isopropyl-molecular-structure-and-properties\]](https://www.benchchem.com/product/b605230#aganepag-isopropyl-molecular-structure-and-properties)

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)